

2-Ethylhexyl 2-ethylhexanoate function as an emollient and solvent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylhexyl 2-ethylhexanoate**

Cat. No.: **B1346103**

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethylhexyl 2-ethylhexanoate**: Functionality as an Emollient and Solvent

Abstract

This technical guide provides a comprehensive analysis of **2-Ethylhexyl 2-ethylhexanoate** (CAS No. 7425-14-1), a branched-chain ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. The document elucidates its core functions as both an emollient and a solvent, grounded in its distinct physicochemical properties. We will explore its mechanism of action on the skin, sensory profile, and solvency characteristics for active ingredients. Furthermore, this guide details common synthesis pathways, robust analytical methodologies for characterization, and a critical review of its current safety and regulatory landscape. The content is tailored for researchers, formulation scientists, and drug development professionals seeking a deep, practical understanding of this versatile ingredient.

Introduction: Chemical Identity and Industrial Significance

2-Ethylhexyl 2-ethylhexanoate, also known as Ethylhexyl Ethylhexanoate, is the ester formed from the reaction of 2-ethylhexanoic acid and 2-ethylhexanol.^[1] Its branched molecular structure is fundamental to its physical properties, inhibiting crystallization and contributing to its liquid state at room temperature, low viscosity, and desirable sensory profile.^[2] These

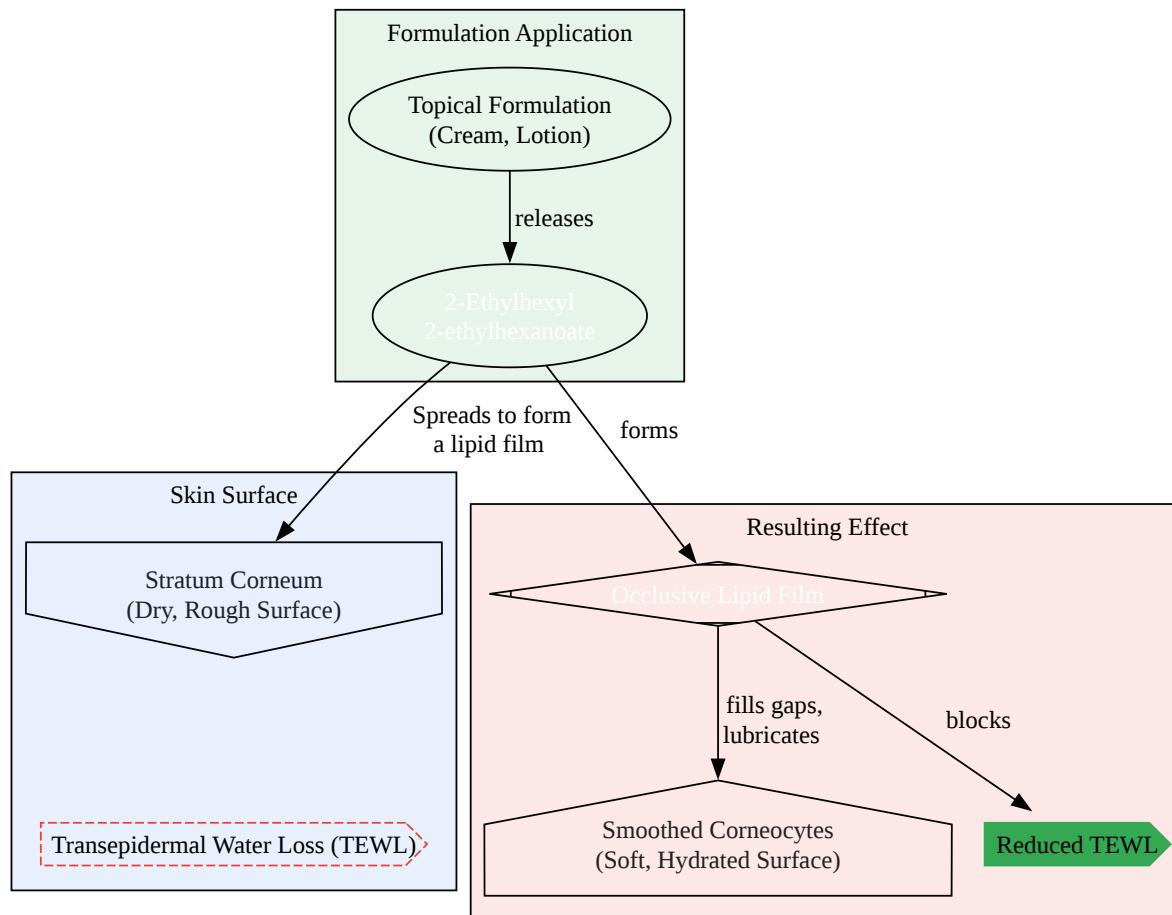
characteristics make it a preferred ingredient in formulations where feel, spreadability, and stability are paramount.

While its primary applications are in cosmetics and personal care as a skin conditioning agent and fragrance ingredient, it also serves as a plasticizer, lubricant, and dispersing agent in various industrial processes.^{[3][4]} Its utility stems from its excellent solubility in organic media and its ability to form uniform, non-greasy films.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethylhexyl 2-ethylhexanoate** is presented below.

Property	Value	Reference(s)
CAS Number	7425-14-1	[3][5]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[1][5]
Molecular Weight	256.42 g/mol	[1][5]
Appearance	Colorless, clear liquid/oil	[3][6]
Boiling Point	~288-299 °C at 760 mmHg	[3][7]
Melting Point	~ -18.1 °C (estimate)	[3][7]
Density	~0.86 g/cm ³	[3]
Refractive Index	~1.437	[3]
LogP (Predicted)	~6.72	[3]
Solubility	Poorly soluble in water; soluble in most organic solvents.	[2]


Core Functionality I: The Emollient

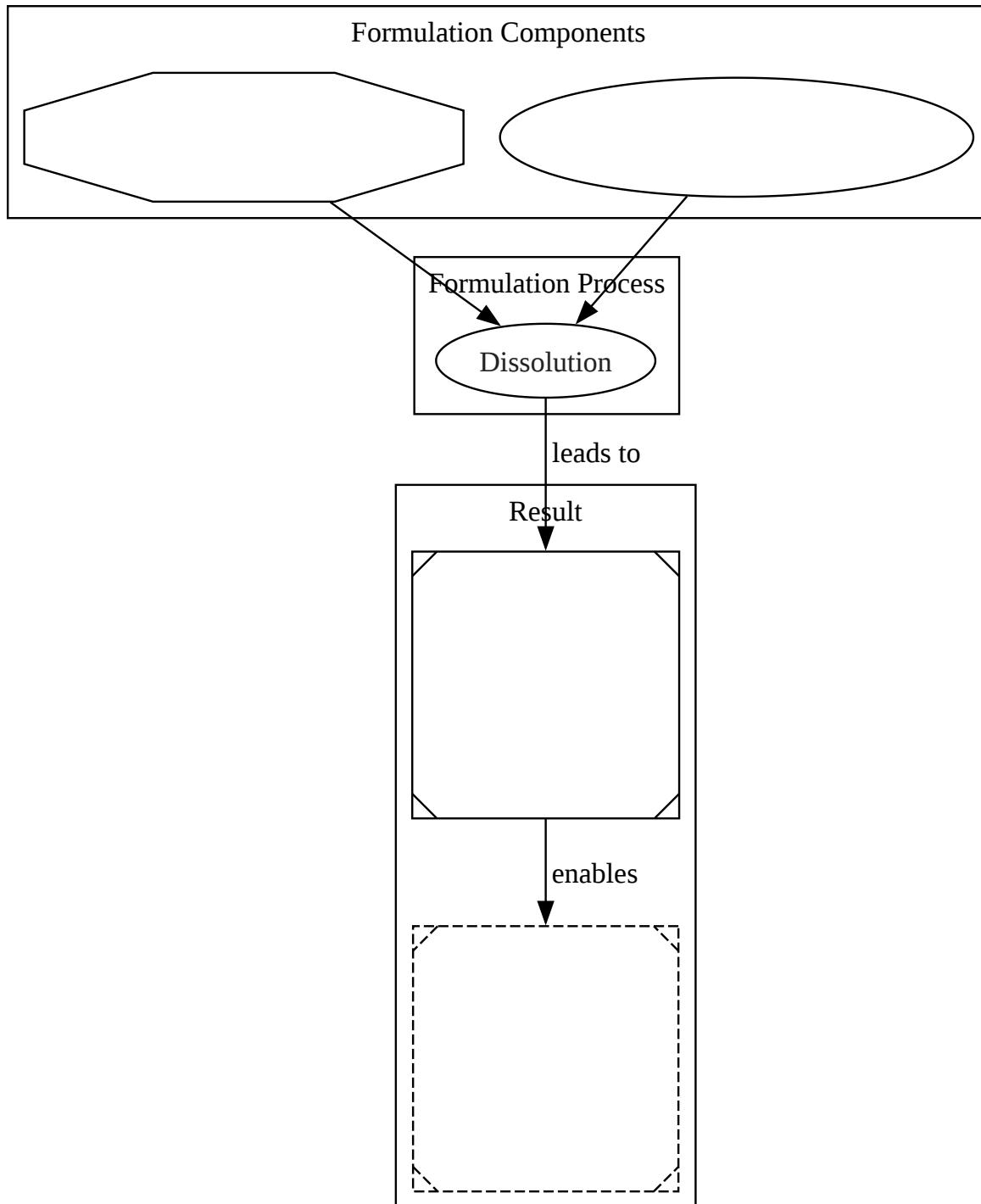
As an emollient, **2-Ethylhexyl 2-ethylhexanoate**'s primary function is to soften and smooth the skin by forming a semi-occlusive lipid film on the stratum corneum. This action helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration and flexibility. Esters of 2-

ethylhexanoic acid are particularly valued in cosmetic and pharmaceutical applications for their ability to improve the spreading and wetting behavior of the final product upon application to the skin.[8][9]

Mechanism of Action and Sensory Profile

The branched structure of **2-Ethylhexyl 2-ethylhexanoate** dictates its low viscosity and excellent spreadability. Unlike linear, long-chain esters that can feel heavy or greasy, its molecular configuration provides a light, non-tacky, and lubricious skin feel.

[Click to download full resolution via product page](#)


Core Functionality II: The Solvent

Beyond its emollient properties, **2-Ethylhexyl 2-ethylhexanoate** is an effective non-polar solvent. This function is critical for dissolving crystalline active pharmaceutical ingredients

(APIs), UV filters, vitamins, and other lipophilic components into a stable, homogenous formulation.

Solvency and Impact on Bioavailability

The ability of an ester to act as a solvent can directly influence the bioavailability of an active ingredient. By dissolving the active, the vehicle can enhance its partitioning into the skin. Studies on similar alkyl ethylhexanoates have shown they can improve the permeation of drugs like indomethacin through excised rat skin.^[4] The permeation rate of indomethacin was observed to increase with its solubility in the ester.^{[4][10]}

[Click to download full resolution via product page](#)

Synthesis and Manufacturing

2-Ethylhexyl 2-ethylhexanoate is commercially produced via the esterification of 2-ethylhexanoic acid with 2-ethylhexanol.[\[1\]](#)[\[11\]](#) While traditional synthesis may use acid catalysts, biocatalytic methods using immobilized lipases are gaining prominence for their environmental benefits and high specificity.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a lab-scale synthesis using Novozym 435, an immobilized *Candida antarctica* lipase B, in a solvent-based system. This approach is based on methodologies described in the literature.[\[9\]](#)

Objective: To synthesize **2-Ethylhexyl 2-ethylhexanoate** with high conversion efficiency and purity.

Materials:

- 2-Ethylhexanoic acid ($\geq 99\%$ purity)
- 2-Ethyl-1-hexanol ($\geq 99\%$ purity)
- Novozym 435 (immobilized lipase)
- n-Hexane (anhydrous)
- Molecular sieves (3 \AA , activated)
- Reaction vessel with magnetic stirrer and temperature control
- Gas chromatograph with Flame Ionization Detector (GC-FID) for analysis

Methodology:

- Reactor Setup: A 250 mL jacketed glass reactor is charged with 100 mL of n-hexane. Molecular sieves are added to ensure an anhydrous environment, which is critical as water can promote the reverse hydrolysis reaction.

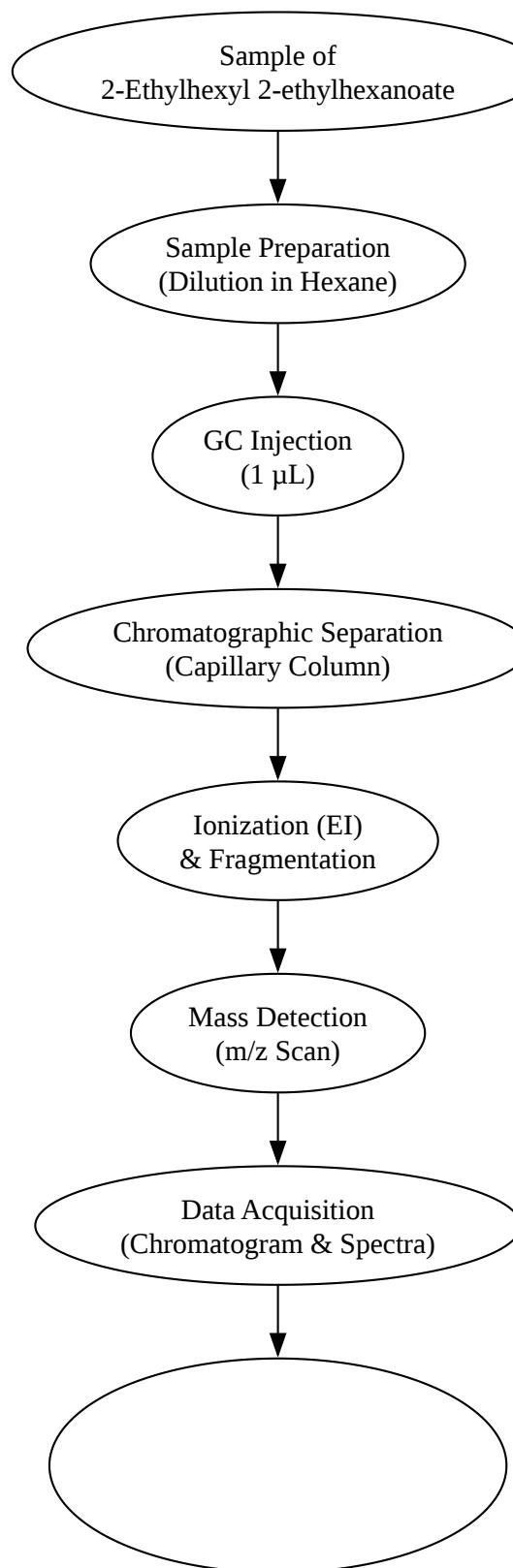
- Substrate Addition: Equimolar concentrations (e.g., 0.4 M) of 2-ethylhexanoic acid and 2-ethyl-1-hexanol are added to the solvent.[9] The mixture is stirred until homogenous.
- Enzyme Introduction: Novozym 435 is added at a concentration of 2 g/L.[9] The use of an immobilized enzyme is a key process choice, as it allows for simple recovery by filtration post-reaction and subsequent reuse, improving process economics.
- Reaction Conditions: The reaction is maintained at 45 °C with continuous stirring.[9] This temperature is an optimization point: it is high enough to ensure a favorable reaction rate but low enough to prevent thermal denaturation of the lipase.
- Monitoring: Aliquots are withdrawn periodically (e.g., every 2-4 hours) and analyzed by GC-FID to monitor the formation of the ester and the consumption of reactants. This provides real-time data on reaction kinetics and conversion.
- Termination and Recovery: Once the reaction reaches equilibrium (typically >80% conversion in ~40 hours), the mixture is cooled to room temperature.[8] The immobilized enzyme is recovered by simple filtration.
- Purification: The solvent (n-hexane) is removed under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation if required to remove any unreacted starting materials.

Analytical Characterization

Ensuring the identity, purity, and quality of **2-Ethylhexyl 2-ethylhexanoate** is critical. Gas chromatography is the most common and effective technique.

Protocol: Purity Analysis by GC-MS

Objective: To confirm the identity and determine the purity of a **2-Ethylhexyl 2-ethylhexanoate** sample.


Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

- Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).

Methodology:

- Sample Preparation: Prepare a 1000 ppm solution of the **2-Ethylhexyl 2-ethylhexanoate** sample in a suitable solvent like n-hexane or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1 ratio)
 - Injection Volume: 1 μ L
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This temperature program is designed to separate volatile starting materials from the higher-boiling point ester product.[9]
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Scan Range: m/z 40-400.
- Data Analysis:
 - Identification: The identity is confirmed by comparing the retention time and the fragmentation pattern of the resulting mass spectrum with a known reference standard or library data.
 - Purity: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

[Click to download full resolution via product page](#)

Safety and Regulatory Overview

The safety profile of **2-Ethylhexyl 2-ethylhexanoate** is complex and primarily informed by data on its hydrolysis products: 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[11] It is expected that the ester can hydrolyze to these components via enzymatic processes on the skin or after absorption.[11]

Toxicological Profile

- Acute Toxicity: The compound exhibits low acute oral and dermal toxicity, with LD50 values in rats and rabbits reported to be >2000 mg/kg bw.[11]
- Irritation: It is considered a mild skin and eye irritant.[3] A Cosmetic Ingredient Review (CIR) panel noted concerns about the potential irritancy of alkyl ethylhexanoates as a class.[11]
- Reproductive/Developmental Toxicity: This is the primary area of concern. 2-EHA, a hydrolysis product, is classified as a Category 3 reproductive toxin in Australia.[11] Based on the potential for hydrolysis and exposure to 2-EHA, regulatory bodies have expressed concern. The Government of Canada concluded that **2-ethylhexyl 2-ethylhexanoate** is harmful to human health at the levels of exposure considered in their assessment and has proposed adding it to the List of Toxic Substances under CEPA 1999.[12][13] This concern is based on developmental toxicity effects observed in animal studies with 2-EHA and 2-ethylhexanol.[11]

Regulatory Status

Region/Authority	Status/Comment	Reference(s)
Canada	Concluded to be harmful to human health; proposed for addition to Schedule 1 of CEPA (List of Toxic Substances) and the Cosmetic Ingredient Hotlist.	[12] [13] [14]
Europe	Prohibited for use in cosmetics due to classification as a Category 2 reprotoxic substance, unless a specific safety evaluation by the SCCS finds it safe for use. As of late 2018, no such evaluation had been conducted.	[12]
Australia	Classified as hazardous (Category 3 reproductive toxin). Subject to labelling requirements in preparations containing more than 5% calculated as 2-EHA.	[11] [12]
USA (FDA)	Not currently included on the FDA's List of Prohibited and Restricted Ingredients for use in cosmetics.	[12]
CIR Expert Panel	Concluded that alkyl ethylhexanoates are safe in the present practices of use and concentration when formulated to be non-irritating.	[5]

It is imperative for formulators and researchers to consult the most current local regulations before using this ingredient.

Conclusion

2-Ethylhexyl 2-ethylhexanoate is a functionally versatile ingredient, offering significant benefits as both an emollient and a solvent in a wide range of applications. Its unique branched structure provides a desirable light, non-greasy sensory profile while its solvency is key to formulating with challenging lipophilic actives. The synthesis can be achieved efficiently through both traditional and modern biocatalytic routes, and its quality can be robustly controlled with standard analytical techniques like GC-MS.

However, the significant regulatory scrutiny, driven by toxicological concerns related to its hydrolysis product 2-ethylhexanoic acid, cannot be overlooked. This presents a challenge for its continued use, particularly in cosmetics. Professionals in the field must weigh its formulation benefits against the evolving safety and regulatory landscape, making informed decisions based on the specific application, concentration, and target market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Ethylhexyl 2-ethylhexanoate | 7425-14-1 [smolecule.com]
- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. 2-Ethylhexyl 2-ethylhexanoate | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylhexyl 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 7. 7425-14-1 CAS MSDS (2-ethylhexyl 2-ethylhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. cir-safety.org [cir-safety.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]
- 13. Calcium 2-ethylhexanoate and 2-ethylhexyl 2-ethylhexanoate - information sheet - Canada.ca [canada.ca]
- 14. Calcium 2-ethylhexanoate and 2-ethylhexyl-2-ethylhexanoate - Canada.ca [canada.ca]
- To cite this document: BenchChem. [2-Ethylhexyl 2-ethylhexanoate function as an emollient and solvent]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346103#2-ethylhexyl-2-ethylhexanoate-function-as-an-emollient-and-solvent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com